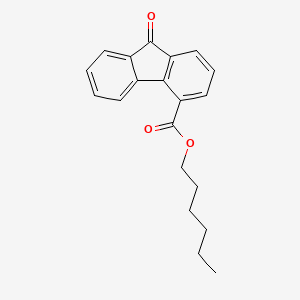

Hexyl 9-oxo-9h-fluorene-4-carboxylate

Description

Hexyl 9-oxo-9H-fluorene-4-carboxylate is a fluorene-derived ester compound characterized by a ketone group at position 9 and a hexyl ester moiety at position 4 of the fluorene ring. The fluorene backbone, a fused bicyclic aromatic system, confers rigidity and electronic properties, while the hexyl ester enhances lipophilicity compared to shorter-chain analogs. For instance, the parent acid, 9-oxo-9H-fluorene-4-carboxylic acid (CAS: 6223-83-2), is utilized in synthesizing fluorescent dyes and organic semiconductors . The hexyl ester’s extended alkyl chain likely improves solubility in nonpolar solvents, making it suitable for polymer matrices or as an intermediate in hydrophobic compound synthesis.

Properties

CAS No. |

94580-60-6 |

|---|---|

Molecular Formula |

C20H20O3 |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

hexyl 9-oxofluorene-4-carboxylate |

InChI |

InChI=1S/C20H20O3/c1-2-3-4-7-13-23-20(22)17-12-8-11-16-18(17)14-9-5-6-10-15(14)19(16)21/h5-6,8-12H,2-4,7,13H2,1H3 |

InChI Key |

WYJAEDOPWSZHNH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl 9-oxo-9h-fluorene-4-carboxylate typically involves the esterification of 9-oxo-9h-fluorene-4-carboxylic acid with hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Hexyl 9-oxo-9h-fluorene-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Hexyl 9-oxo-9h-fluorene-4-carboxylate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex fluorene derivatives.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of hexyl 9-oxo-9h-fluorene-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The ester group can also undergo hydrolysis, releasing the active carboxylic acid derivative.

Comparison with Similar Compounds

Methyl 9-oxo-9H-fluorene-4-carboxylate (CAS: 4269-19-6)

- Molecular Formula : C₁₅H₁₂O₃

- Properties: Shorter methyl ester chain increases polarity, enhancing solubility in polar solvents like methanol or acetone.

- Applications : Primarily used as a synthetic intermediate in organic chemistry due to its ease of de-esterification .

- Safety: No significant hazards reported at 97% purity .

Undecyl 9-oxo-9H-fluorene-4-carboxylate (CAS: 324052-54-2)

- Molecular Formula : C₂₅H₃₀O₃

- Properties: The undecyl chain (C₁₁) significantly increases lipophilicity, making it suitable for applications requiring nonpolar solvents or lipid-based systems.

- Applications: Potential use in surfactants, lubricants, or sustained-release formulations .

Hexyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate (CAS: 53410-49-4)

- Molecular Formula : C₂₀H₁₈N₂O₇

- Properties: Nitro groups at positions 2 and 7 introduce electron-withdrawing effects, altering electronic properties and reactivity. This derivative has a higher molecular weight (398.37 g/mol) and density compared to non-nitrated analogs.

- Applications : Likely employed in explosives, agrochemicals, or as a precursor for further functionalization .

9-Oxo-9H-fluorene-4-carboxylic Acid (CAS: 6223-83-2)

- Molecular Formula : C₁₄H₈O₃

- Properties : The free carboxylic acid group enables hydrogen bonding and coordination chemistry.

- Applications: Widely used in synthesizing fluorenone-containing compounds, including fluorescent dyes and organic semiconductors .

Comparative Analysis

Table 1: Key Properties of Hexyl 9-oxo-9H-fluorene-4-carboxylate and Analogues

†Inferred from structural analogs; exact values require experimental validation.

Solubility and Reactivity Trends

- Ester Chain Length: Longer chains (e.g., undecyl) reduce polarity, enhancing compatibility with nonpolar solvents. Hexyl esters balance lipophilicity and synthetic accessibility.

- Substituents : Electron-withdrawing groups (e.g., nitro) increase reactivity toward nucleophilic substitution or reduction.

Biological Activity

Hexyl 9-oxo-9H-fluorene-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of fluorene derivatives characterized by their unique structural features, including a fluorene backbone and various functional groups. The presence of the hexyl group enhances its lipophilicity, potentially improving its bioavailability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

- Anticancer Properties : There is growing interest in the anticancer potential of fluorene derivatives. This compound has been investigated for its ability to induce apoptosis in cancer cells, possibly through activation of the caspase cascade . This apoptotic pathway is crucial for eliminating malignant cells.

- Inhibition of Mycobacterium tuberculosis : A specific study indicated that certain fluorene derivatives, including those related to this compound, demonstrated significant inhibitory effects against Mycobacterium tuberculosis, with IC50 values indicating potent activity .

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : The compound may activate caspases, which are essential enzymes in the apoptotic process. This activation leads to programmed cell death in cancer cells, making it a candidate for cancer therapy .

- Reactive Intermediate Formation : The compound's functional groups can form reactive intermediates that interact with biological macromolecules, potentially leading to alterations in cellular signaling pathways.

Case Studies

Several studies have focused on the biological activity of fluorene derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.